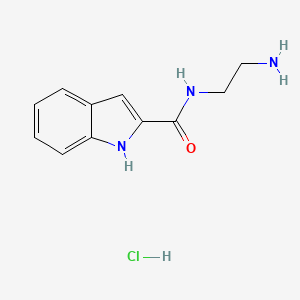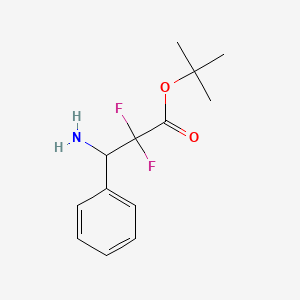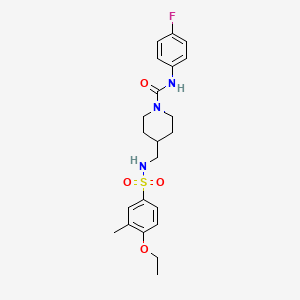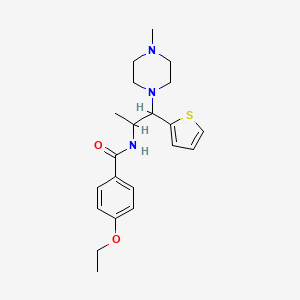![molecular formula C18H14ClNOS B2514642 1-{2-[(3-Chlorophenyl)sulfanyl]-4-methyl-3-quinolinyl}-1-ethanone CAS No. 477854-47-0](/img/structure/B2514642.png)
1-{2-[(3-Chlorophenyl)sulfanyl]-4-methyl-3-quinolinyl}-1-ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{2-[(3-Chlorophenyl)sulfanyl]-4-methyl-3-quinolinyl}-1-ethanone, also known as 3-chloro-4-methylsulfonyl-1-quinolinone, is an organic compound that has a wide variety of applications in scientific research. It is a highly versatile and useful molecule that can be used to synthesize other compounds, as well as to study the biochemical and physiological effects of various substances.
Aplicaciones Científicas De Investigación
Antituberculosis Activity
A series of 3-heteroarylthioquinoline derivatives, including structures related to 1-{2-[(3-Chlorophenyl)sulfanyl]-4-methyl-3-quinolinyl}-1-ethanone, was synthesized and evaluated for antituberculosis activity. The study revealed that some compounds exhibited significant activity against Mycobacterium tuberculosis H37Rv (MTB), and notably, these compounds displayed no toxic effects against the mouse fibroblast cell line NIH 3T3 in vitro (Selvam et al., 2011).
Anti-inflammatory Activity
Research on 2-{[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(phenyl)ethanone and its derivatives, which bear structural similarities to this compound, demonstrated notable anti-inflammatory activity. The compounds were synthesized, purified, and characterized, with certain derivatives showing remarkable activity in the carrageenan-induced paw edema test on Wistar albino rats. This indicated the potential of these compounds as anti-inflammatory agents, especially considering their reduced risk of causing gastric irritation due to the absence of a carboxyl group in their structure (Karande & Rathi, 2017).
Anticancer Properties
The compound 1-[4-(3H-pyrrolo[3,2-f]quinolin-9-ylamino)-phenyl]-ethanone hydrochloride, structurally related to this compound, demonstrated high antiproliferative activity through mixed mechanisms of action. This compound showed the ability to form an intercalative complex with DNA, inhibit DNA topoisomerase II, block the cell cycle in the G(2)/M phase, and potentially induce cell death through apoptosis (Via et al., 2008).
Propiedades
IUPAC Name |
1-[2-(3-chlorophenyl)sulfanyl-4-methylquinolin-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNOS/c1-11-15-8-3-4-9-16(15)20-18(17(11)12(2)21)22-14-7-5-6-13(19)10-14/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJLVMIPAOIQPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=CC=CC=C12)SC3=CC(=CC=C3)Cl)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

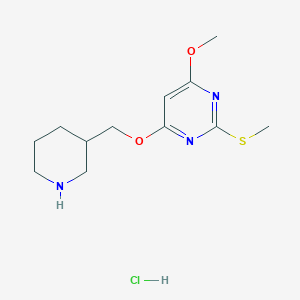
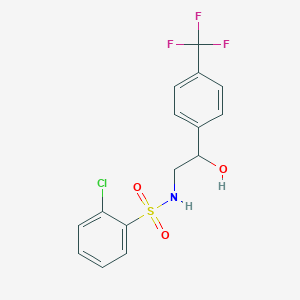
![N-(2,4-dimethoxybenzyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2514563.png)
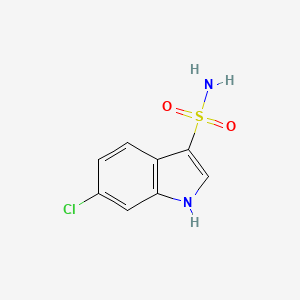
![5-((3-Bromophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2514568.png)
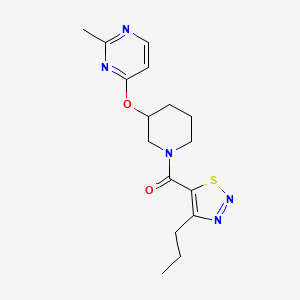
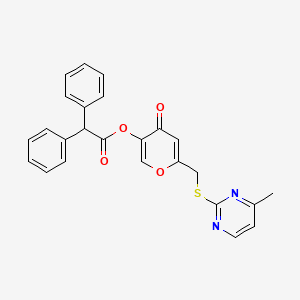
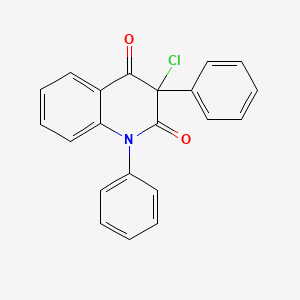
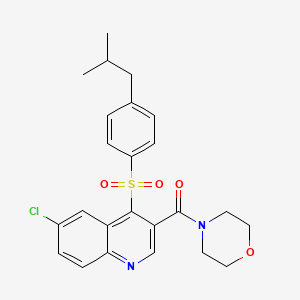
![4-[2-(1,3-Benzodioxol-5-yloxy)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B2514577.png)
